(3-(Furan-2-yl)pyrazin-2-yl)methanamine
Description
Significance of Pyrazine (B50134) and Furan (B31954) Heterocyclic Scaffolds in Modern Organic Chemistry
Heterocyclic compounds, which feature rings containing at least one atom other than carbon, are fundamental to organic chemistry due to their widespread presence in natural products and synthetic materials. researchgate.netbritannica.com
The pyrazine scaffold, a six-membered aromatic ring with two nitrogen atoms in a 1,4-arrangement, is a vital component in medicinal chemistry. nih.govnih.gov Its electron-deficient nature facilitates a variety of chemical transformations, making it a versatile building block for numerous bioactive molecules. researchgate.net Pyrazine derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant properties. nih.govtandfonline.com A notable example is Bortezomib, a pyrazine-containing therapeutic agent used in the treatment of multiple myeloma. nih.gov
The furan scaffold, a five-membered aromatic ring with one oxygen atom, is another crucial pharmacophore in modern drug discovery. dalinyebo.com The first furan derivative, 2-furoic acid, was described in 1780. utripoli.edu.ly Compounds containing the furan ring display diverse and significant biological activities, such as antibacterial, antiviral, anti-inflammatory, and antifungal effects. wisdomlib.orgutripoli.edu.lyresearchgate.net In medicinal chemistry, the furan nucleus is often incorporated into new chemical entities to enhance therapeutic efficacy. utripoli.edu.lyutripoli.edu.ly Due to the electron-donating properties of the oxygen heteroatom, furan is considerably more reactive than benzene (B151609) in electrophilic substitution reactions. wikipedia.org
The Role of Aminomethyl Moieties in Designing Novel Chemical Structures
The aminomethyl group (–CH₂NH₂) is a functional group that plays a significant role in the design of new chemical structures. As a substituted aliphatic alcohol, it can function as a buffer to adjust the pH of various products. atamanchemicals.com When attached to an aromatic system, it forms a structure classified as an aralkylamine. drugbank.com
In the context of medicinal chemistry, the introduction of an aminomethyl bridge can profoundly influence a molecule's biological activity and properties. acs.org The amino group provides a site for hydrogen bonding and can be crucial for a molecule's interaction with biological targets. Amino groups are integral to amino acids, which are used in pharmaceutical formulations to enhance drug solubility, stability, and biocompatibility. oakwoodlabs.com The presence of the aminomethyl moiety can therefore modulate the pharmacokinetic and pharmacodynamic profile of a compound, making it a key tool for chemists in the design of novel therapeutics.
Systematic Nomenclature and Distinctive Structural Features of (3-(Furan-2-yl)pyrazin-2-yl)methanamine as a Research Target
The systematic name of a compound provides a precise description of its molecular structure. According to IUPAC nomenclature for heterocyclic compounds, the name This compound can be deconstructed as follows: pharmaguideline.com
methanamine : A methyl group (–CH₃) where one hydrogen is replaced by an amine group (–NH₂), giving –CH₂NH₂.
pyrazin-2-yl : The methanamine is attached to the second position of a pyrazine ring.
3-(Furan-2-yl) : A furan ring is attached to the third position of the pyrazine ring, with the connection point being the second position of the furan ring.
The distinctive structural feature of this compound is its hybrid nature, combining three key chemical motifs. This amalgamation creates a molecule with a unique electronic and steric profile. The electron-deficient pyrazine ring is juxtaposed with the electron-rich furan ring, and the flexible, basic aminomethyl group adds another layer of chemical functionality. This intricate combination of properties makes this compound an interesting target for chemical synthesis and biological evaluation.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉N₃O |
| Molar Mass | 175.19 g/mol |
| Appearance | Predicted to be a solid at room temperature |
| Canonical SMILES | C1=COC(=C1)C2=NC=CN=C2CN |
| InChI Key | WJCNLGSFFRFEJZ-UHFFFAOYSA-N |
Historical Development and Contemporary Relevance of Furan-Pyrazine Hybrid Architectures
The strategy of creating molecular hybrids by combining different pharmacophores is a significant trend in contemporary medicinal chemistry. While the specific historical timeline for furan-pyrazine hybrids is not extensively documented, the development of other hybrid molecules, such as furan-pyrazole and flavonoid-pyrazine hybrids, highlights the utility of this approach. nih.govresearchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
[3-(furan-2-yl)pyrazin-2-yl]methanamine |
InChI |
InChI=1S/C9H9N3O/c10-6-7-9(12-4-3-11-7)8-2-1-5-13-8/h1-5H,6,10H2 |
InChI Key |
HUHGVWNEEIVHFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC=CN=C2CN |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 3 Furan 2 Yl Pyrazin 2 Yl Methanamine
Reactivity of the Pyrazine (B50134) Heterocycle and its Substituents
The pyrazine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. imperial.ac.uk This deficiency significantly reduces its reactivity towards electrophilic attack compared to benzene (B151609) but enhances its susceptibility to nucleophilic attack. thieme-connect.deresearchgate.net The substituents, a furan-2-yl group and a methylamine (B109427) group, are generally considered activating groups and will influence the regioselectivity and feasibility of substitution reactions.
Direct electrophilic aromatic substitution on the pyrazine ring is generally difficult and requires harsh conditions. thieme-connect.de The ring is heavily deactivated due to the electron-withdrawing nature of the two nitrogen atoms. In acidic media, protonation of the nitrogen atoms further deactivates the ring, making substitution even more challenging. thieme-connect.deresearchgate.net
The electron-deficient pyrazine ring is inherently activated towards nucleophilic aromatic substitution (SNAr). thieme-connect.deacs.org These reactions proceed readily if a suitable leaving group, such as a halogen, is present on the ring. thieme-connect.de For the parent compound, (3-(Furan-2-yl)pyrazin-2-yl)methanamine, a direct SNAr reaction on a C-H bond is uncommon and has limited synthetic utility. thieme-connect.de
However, the principles of SNAr are critical for synthetic derivatives. Studies on substituted dichloropyrazines show that the regioselectivity of nucleophilic attack is highly dependent on the electronic nature of the other substituents on the ring. acs.orgacs.org
Electron-donating groups (EDGs) direct incoming nucleophiles to the positions ortho or para to the EDG. In a study on 2-substituted-3,5-dichloropyrazines, an EDG at the 2-position directed nucleophilic attack to the 3-position. acs.org
Electron-withdrawing groups (EWGs) direct nucleophiles to the positions ortho or para to the EWG. When an EWG occupied the 2-position, nucleophilic attack occurred preferentially at the 5-position. acs.orgacs.org
The Chichibabin reaction, the amination of a heterocycle using sodium amide, can occur in some cases but is less general for pyrazines than for pyridines. taylorfrancis.comyoutube.com
Oxidation: Pyrazines are relatively stable to oxidizing agents but can undergo oxidation. um.edu.my Strong oxidizing agents can lead to the cleavage of the pyrazine nucleus. um.edu.my A common oxidation reaction involves the formation of N-oxides (see section 3.1.4). Additionally, certain substituted pyrazines can react with singlet oxygen to form stable endo-peroxides. rsc.org
Reduction: The pyrazine ring can be reduced under various conditions to yield dihydropyrazines or the fully saturated piperazines. um.edu.mycdnsciencepub.com The choice of reducing agent and conditions determines the final product. Electrochemical reduction of pyrazines in alkaline media initially forms 1,4-dihydropyrazines, which are highly oxidizable and often isomerize to more stable 1,2- or 1,6-dihydropyrazines. cdnsciencepub.com Catalytic hydrogenation or reduction with reagents like sodium in ethanol (B145695) typically leads to the formation of piperazines. um.edu.my
| Reaction Type | Reagent(s) | Product(s) |
| Reduction | Hydriodic acid, Red phosphorus | Dihydropyrazine |
| Reduction | Sodium amalgam, Tin and HCl | Dihydropyrazine / Piperazine |
| Reduction | Catalytic Hydrogenation | Piperazine |
| Oxidation | Cold alkaline KMnO₄ | Decolorization (ring degradation) |
| Oxidation | Hydrogen Peroxide | Pyrazine-N-oxide |
This table summarizes general oxidation and reduction reactions for the pyrazine ring system.
The lone pairs of electrons on the pyrazine nitrogen atoms are available for reaction with electrophiles. youtube.com
N-Oxidation: Pyrazines can be oxidized at the nitrogen atoms to form pyrazine-N-oxides. Reagents such as hydrogen peroxide in acetic acid are commonly used to produce mono- and di-N-oxides. um.edu.my The formation of an N-oxide is significant as it alters the reactivity of the pyrazine ring. The N-oxide group activates the ring for both electrophilic substitution (at the C2 and C4 positions) and nucleophilic substitution. scripps.edu
N-Alkylation: As bases, pyrazines react with alkyl halides or other alkylating agents to form quaternary pyrazinium salts. taylorfrancis.comacs.org Pyrazine is a weaker base (pKa ≈ 0.65) than pyridine. thieme-connect.deyoutube.com Mono-alkylation occurs more readily than di-alkylation; powerful alkylating agents like trialkyloxonium tetrafluoroborates are required to form di-quaternary salts. taylorfrancis.com These alkylation reactions result in the formation of pyrazinium salts. youtube.com
Reactivity Profile of the Furan (B31954) Moiety within the Hybrid Scaffold
The furan ring is an electron-rich, five-membered aromatic heterocycle. Its aromatic character is less pronounced than that of benzene, making it highly susceptible to reactions that may involve dearomatization. acs.org It is significantly more reactive towards electrophiles than benzene. chemicalbook.comnumberanalytics.com
Electrophilic aromatic substitution is the characteristic reaction of the furan ring. The reaction proceeds readily under mild conditions, often with reagents that would be unreactive towards benzene. pearson.com
Regioselectivity: Furan undergoes electrophilic substitution preferentially at the C2 (α) position. chemicalbook.compearson.com This is because the carbocation intermediate formed by attack at C2 is more stabilized by resonance (three resonance structures) than the intermediate formed by attack at C3 (two resonance structures). chemicalbook.com In this compound, the furan ring is already substituted at its C2 position. Therefore, any subsequent electrophilic attack on the furan ring would be strongly directed to the C5 position.
Substituent Effects: The reactivity of the furan ring is influenced by its substituent. The pyrazinylmethylamine group attached to the furan ring is electron-withdrawing, which deactivates the furan ring towards electrophilic attack compared to unsubstituted furan. Nonetheless, the inherent high reactivity of the furan ring means that substitution is still expected to occur. matanginicollege.ac.in Many furan-containing compounds are known to be activated by metabolism, where oxidation of the furan ring generates reactive electrophilic intermediates. nih.govnih.gov
| Reaction | Reagent(s) | Typical Product on Furan |
| Bromination | Bromine in Dioxane | 2-Bromofuran |
| Nitration | Acetyl nitrate (B79036) (HNO₃/Acetic Anhydride) | 2-Nitrofuran |
| Formylation | Vilsmeier-Haack (POCl₃/DMF) | Furan-2-carbaldehyde |
| Acylation | Acetic Anhydride / BF₃·OEt₂ | 2-Acetylfuran |
This table presents common electrophilic substitution reactions on the parent furan ring, indicating the typical site of substitution. numberanalytics.compearson.compearson.com
Cycloaddition Reactions (e.g., Diels-Alder) Involving the Furan System
The furan ring, despite its aromatic character, possesses a low resonance energy that allows it to function as a reactive diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. quora.comquimicaorganica.org This reactivity allows for the construction of oxabicycloheptene derivatives, which are versatile intermediates for a range of more complex molecules. quora.com The reaction typically occurs with electron-deficient dienophiles. quora.com
The efficiency of the Diels-Alder reaction with furan derivatives is influenced by the electronic nature of the substituents on the furan ring. While electron-donating groups enhance reactivity, the presence of the electron-withdrawing pyrazine ring at the 3-position of the furan in this compound is expected to decrease its reactivity as a diene. However, even electron-poor furans, such as furfural, have been shown to participate in Diels-Alder reactions, particularly with highly reactive maleimide (B117702) dienophiles under mild conditions. tudelft.nl The reaction proceeds to form a six-membered ring, and it is known for being reversible, efficient, and atom-economical. researchgate.net Both electron-rich and electron-poor furans can serve as competent dienes, leading to the formation of corresponding adducts. nih.gov
In some cases, the reaction can be performed intramolecularly, where the diene and dienophile are tethered within the same molecule. youtube.com This strategy significantly increases the effective concentration and the probability of the reactive components colliding, which can accelerate otherwise sluggish reactions. youtube.com The Diels-Alder reaction of furans can yield various oxabicycloheptene structures that serve as precursors to cyclohexenes, tetrahydrofurans, or even substituted aromatic compounds. quora.com
| Reaction Type | Reactant Type | General Conditions | Product Type | Reference |
|---|---|---|---|---|
| Diels-Alder [4+2] Cycloaddition | Electron-deficient dienophiles (e.g., maleimides, maleic anhydride, ethyl (E)-3-nitroacrylate) | Mild thermal conditions, often without a catalyst. Can be performed in various solvents, including aqueous media and vegetable oils. | 7-Oxabicyclo[2.2.1]heptene derivatives | quora.comtudelft.nlresearchgate.net |
| [4+3] Cycloaddition | Oxyallyl cations | Specific generation of the oxyallyl cation required. | Oxabicyclo[3.2.1]octane derivatives | quora.com |
| Dipolar Cycloaddition | Nitrile oxides, azides (e.g., trimethylsilyl (B98337) azide) | Typically proceeds under thermal conditions. | Fused heterocyclic systems (e.g., isoxazolines, triazoles) | nih.govnih.gov |
Oxidative Reactivities and Ring-Opening Pathways of the Furan
The furan ring is susceptible to oxidative cleavage, a transformation that has been widely utilized in synthetic chemistry to unmask latent 1,4-dicarbonyl functionalities. organicreactions.org The oxidation of furans, whether through cytochrome P450 enzymes in metabolic processes or with chemical oxidants, generates reactive electrophilic intermediates. nih.gov Depending on the substitution pattern of the furan ring, this intermediate can be either a furan epoxide or a cis-enedione. nih.gov These reactive species can be trapped by nucleophiles, leading to a variety of products.
For 2-substituted furans, oxidation with reagents like N-bromosuccinimide (NBS) can yield trans-4-oxo-2-enals, which can be further oxidized to the corresponding trans-4-oxo-2-enoic acids. acs.orgacs.org This transformation highlights the furan ring's role as a synthetic equivalent of a 4-oxo-2-butenoic acid structure. acs.org The oxidation of furfuryl amines, known as the aza-Achmatowicz reaction, provides a pathway to highly functionalized nitrogen-containing heterocyclic structures. organicreactions.org
In the context of this compound, the furan ring is susceptible to oxidation initiated by hydroxyl radicals, which primarily add to the C5 position. nih.gov This can lead to ring-opening, forming unsaturated 1,4-dicarbonyl compounds, or to ring-retaining products like 5-hydroxy-2-furanones. nih.gov Studies on prazosin, a molecule which also contains a furan ring attached to a nitrogen heterocycle, have confirmed that furan ring opening is a major metabolic pathway, proceeding through a γ-ketoenal intermediate. nih.gov
| Oxidizing Agent/System | Key Intermediate | Product Type(s) | Reference |
|---|---|---|---|
| m-CPBA, Dimethyldioxirane | Furan Epoxide or cis-Enedione | 1,4-Dicarbonyls, Hydroxybutenolides | organicreactions.orgnih.gov |
| NBS/Pyridine in Acetone/Water | Not specified | trans-4-Oxo-2-enals | acs.orgacs.org |
| OH Radicals (Atmospheric Oxidation) | Adduct radical, Ring-opened radical | Unsaturated 1,4-dicarbonyls, 5-Hydroxy-2-furanones | nih.govresearchgate.net |
| Cytochrome P450 Enzymes | γ-Ketoenal | Ring-opened acid and alcohol metabolites | nih.gov |
Thermal and Photochemical Transformations of the Furan Component
The furan and pyrazine rings both possess photochemical reactivity. Pyrazine and its derivatives are known to undergo photochemical transformations. acs.org Irradiation of pyrazin-2(1H)-ones with singlet oxygen can afford stable endoperoxides. rsc.org Theoretical studies suggest that excited-state pyrazine can undergo photoisomerization to intermediates that can lead to other heterocyclic systems. acs.org Furthermore, irradiation of pyridazine (B1198779) N-oxides, a related heterocycle, in methanol (B129727) has been shown to result in hydroxymethylation of the ring. electronicsandbooks.com
The furan moiety is also photo-active. Dye-sensitized photooxidation of furans in the presence of singlet oxygen is a well-known reaction. cdnsciencepub.com The rate of this reaction is influenced by substituents on the furan ring. cdnsciencepub.com For this compound, irradiation could potentially lead to competing or sequential photochemical events involving either the pyrazine or the furan ring, or both. The specific outcome would depend on the excitation wavelength and reaction conditions, potentially leading to endoperoxide formation, photoisomerization, or other complex rearrangements.
Transformations Involving the Aminomethyl Group and its Derivatization Potential
The primary aminomethyl group is a key site for derivatization, providing a versatile handle to modify the molecule's properties and to link it to other fragments.
The primary amine of this compound readily undergoes standard amine derivatization reactions.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will convert the primary amine into a secondary amide. This reaction is common for functionalizing amino groups on heterocyclic systems, including pyrrolo[1,2-a]pyrazines. imist.maosi.lv
Sulfonylation: The primary amine can be reacted with sulfonyl chlorides, typically in the presence of a base like pyridine, to form stable sulfonamides. cbijournal.com This method is widely used to synthesize a variety of sulfonamide derivatives from primary amines. cbijournal.comrsc.orgresearchgate.net Electrochemical methods have also been developed for the oxidative coupling of amines and thiols to produce sulfonamides. acs.org
Alkylation: The primary amine can be alkylated using alkyl halides. Metalation of a methyl group on a pyrazine ring using a strong base like sodium amide, followed by reaction with an alkyl halide, is an effective method for C-C bond formation, suggesting the aminomethyl group could be similarly functionalized after N-protection. elsevierpure.com
The primary amine can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reaction is a cornerstone of chemical synthesis for creating new C-N double bonds. For instance, furan derivatives containing an aldehyde group, such as 5-hydroxymethylfurfural (B1680220) (HMF), can react with amines to generate imines, which can subsequently be reduced to form secondary or tertiary amines. google.comgoogle.com Furan compounds themselves can participate in acid-catalyzed condensation reactions with aldehydes. scispace.comresearchgate.net The formation of imines from the aminomethyl group of this compound provides a gateway for further functionalization, as the imine itself can act as an electrophile or be reduced to a more stable secondary amine.
| Reaction Type | Reagent(s) | Catalyst/Conditions | Resulting Functional Group | Reference |
|---|---|---|---|---|
| Acylation | Acyl chloride, Acetic anhydride | Base (e.g., Pyridine, Triethylamine) | Amide | imist.ma |
| Sulfonylation | Sulfonyl chloride | Base (e.g., Pyridine), or catalyst (e.g., CuO) | Sulfonamide | cbijournal.comresearchgate.net |
| Alkylation | Alkyl halide | Base | Secondary/Tertiary Amine | elsevierpure.com |
| Condensation | Aldehyde, Ketone | Typically acid or base catalyzed, may proceed neat. | Imine (Schiff Base) | google.comgoogle.com |
While direct metal-catalyzed cross-coupling of a primary aminomethyl group can be challenging, modern synthetic methods provide pathways for its participation in C-C bond-forming reactions. A prominent strategy involves the conversion of the aminomethyl group into a more suitable coupling partner.
One such approach is its transformation into a potassium aminomethyltrifluoroborate salt. nih.gov After protection of the amine (e.g., with a Boc group), the resulting derivative can undergo Suzuki-Miyaura cross-coupling reactions with a variety of aryl and heteroaryl halides. nih.gov This palladium-catalyzed method is compatible with numerous functional groups that would not survive traditional routes like nitrile reduction. nih.gov
Additionally, the synergistic merger of photoredox and nickel catalysis has emerged as a powerful tool for C(sp³)–C(sp²) cross-coupling under mild conditions. researchgate.netnih.gov This dual catalysis approach can facilitate the coupling of α-amino acid derivatives (as aminomethyl sources) with aryl halides. researchgate.net These advanced methods allow for the direct aminomethylation of aromatic and heterocyclic rings, overcoming the limitations of classical methods and tolerating a wide range of sensitive functional groups. nih.gov
| Coupling Reaction | Aminomethyl Modification | Coupling Partner | Catalyst System | Bond Formed | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Conversion to Potassium Boc-protected aminomethyltrifluoroborate | Aryl/Hetaryl Halides (Cl, Br, I) or Triflates | Palladium catalyst (e.g., Pd(OAc)₂, SPhos) | C(sp³)–C(aryl) | nih.gov |
| Nickel/Photoredox Dual Catalysis | Used as N-protected glycine (B1666218) or α-silylamine | Aryl Halides (Br, Cl) | Nickel catalyst (e.g., NiBr₂·diglyme) and a photocatalyst (e.g., Ir or Ru complex) | C(sp³)–C(aryl) | researchgate.netnih.gov |
Chemo- and Regioselective Reactions of this compound
The presence of multiple reactive functional groups—a primary amine, a furan ring, and a pyrazine ring—within this compound makes the study of its chemo- and regioselectivity a critical area of investigation. The differing electronic nature of the heterocyclic rings and the nucleophilicity of the amine group dictate the likely course of chemical transformations.
Reactions at the Aminomethyl Group:
The primary amine is expected to be the most nucleophilic site in the molecule and will readily participate in a variety of common transformations.
Amide Coupling: The aminomethyl group is anticipated to react with acylating agents such as acid chlorides, anhydrides, and carboxylic acids (in the presence of coupling reagents) to form the corresponding amides. This reaction is a cornerstone of medicinal chemistry for building larger, more complex molecules. The chemoselectivity for N-acylation over reactions at the heterocyclic rings is expected to be high under standard amide coupling conditions.
N-Alkylation and N-Arylation: The primary amine can undergo alkylation with alkyl halides or reductive amination with aldehydes and ketones. N-arylation could potentially be achieved through reactions like the Buchwald-Hartwig amination, coupling the amine with an aryl halide. These reactions would provide access to secondary and tertiary amine derivatives.
Formation of Imines (Schiff Bases): Condensation with aldehydes and ketones would lead to the formation of the corresponding imines. These imines can be valuable intermediates for further functionalization or can be reduced to secondary amines.
Reactions Involving the Heterocyclic Rings:
The furan and pyrazine rings offer sites for electrophilic and nucleophilic aromatic substitution, respectively. The regioselectivity of these reactions will be influenced by the directing effects of the existing substituents.
Electrophilic Substitution on the Furan Ring: The furan ring is an electron-rich heterocycle and is susceptible to electrophilic attack, primarily at the C5 position (para to the pyrazinyl substituent). However, the pyrazine ring acts as an electron-withdrawing group, which may deactivate the furan ring towards electrophilic substitution compared to unsubstituted furan. Common electrophilic substitution reactions include:
Halogenation: Using mild halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely lead to monohalogenation at the C5-position of the furan ring.
Nitration and Sulfonation: These reactions typically require harsher conditions and may lead to decomposition or polymerization of the furan ring.
Friedel-Crafts Acylation: This reaction, if successful, would also be expected to occur at the C5-position of the furan ring.
Nucleophilic Aromatic Substitution on the Pyrazine Ring: The pyrazine ring is electron-deficient and can undergo nucleophilic aromatic substitution, particularly if a good leaving group is present. In the absence of a leaving group, reactions like the Chichibabin reaction (amination with sodium amide) could potentially introduce an amino group onto the pyrazine ring, though the regioselectivity would be complex.
Intramolecular Cyclization (Pictet-Spengler Type Reactions): While a classic Pictet-Spengler reaction involves a β-arylethylamine, analogous intramolecular cyclizations could be envisioned. For instance, after conversion of the aminomethyl group to an imine with a suitable aldehyde, intramolecular electrophilic attack of the iminium ion onto the electron-rich furan ring could lead to the formation of a novel fused heterocyclic system. The regioselectivity would favor cyclization onto the C3 position of the furan ring.
Projected Reactivity Summary:
| Reaction Type | Reagent/Conditions | Expected Product | Chemo/Regioselectivity Notes |
| Amide Coupling | Carboxylic acid, Coupling agent (e.g., HATU, EDCI) | N-acylated derivative | Highly chemoselective for the amine. |
| N-Alkylation | Alkyl halide, Base | N-alkylated derivative | Chemoselective for the amine. |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | N-alkylated derivative | Chemoselective for the amine. |
| Halogenation | NBS or NCS | 5-Halo-furan derivative | Regioselective for the C5 position of the furan ring. |
| Intramolecular Cyclization | 1. Aldehyde; 2. Acid catalyst | Fused tetracyclic system | Potential for regioselectivity based on furan ring nucleophilicity. |
Stereochemical Aspects of Reactivity in Chiral Derivatives (if applicable)
Currently, there is no specific information available in the scientific literature regarding the synthesis or stereochemical reactivity of chiral derivatives of this compound. However, based on the structure, chirality could be introduced in several ways, and the stereochemical outcomes of subsequent reactions can be predicted based on established principles.
Introduction of Chirality:
Asymmetric Synthesis of the Aminomethyl Group: A chiral center could be introduced at the carbon bearing the amino group. This could potentially be achieved through asymmetric reduction of a corresponding oxime or imine precursor, or through enzymatic transamination.
Derivatization with Chiral Auxiliaries: The primary amine could be reacted with a chiral auxiliary. The resulting diastereomeric mixture could then be separated, and the auxiliary could direct the stereochemistry of subsequent reactions before being cleaved.
Resolution of Racemic Mixtures: A racemic mixture of a chiral derivative could be resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid or base.
Stereochemical Control in Reactions:
Once a chiral derivative is obtained, the stereocenter would influence the stereochemical outcome of subsequent reactions.
Diastereoselective Reactions: If a new stereocenter is formed during a reaction (e.g., in an intramolecular cyclization or an addition to an imine derivative), the existing stereocenter would likely induce a diastereomeric excess in the product. The extent of this diastereoselectivity would depend on the proximity of the reacting center to the existing stereocenter and the reaction mechanism.
Hypothetical Chiral Synthesis and Reaction:
| Step | Description | Key Considerations |
| 1. Asymmetric Reduction | Asymmetric reduction of the corresponding imine or oxime to introduce a chiral aminomethyl group. | Choice of chiral catalyst or reducing agent is crucial for high enantioselectivity. |
| 2. Diastereoselective Cyclization | An intramolecular Pictet-Spengler type reaction on the chiral amine. | The stereochemistry of the starting material would likely control the formation of the new stereocenter in the cyclized product. |
Theoretical and Computational Investigations of 3 Furan 2 Yl Pyrazin 2 Yl Methanamine
Quantum Chemical Calculations of Molecular Geometry, Electronic Structure, and Aromaticity
Initial quantum chemical calculations would be instrumental in defining the fundamental properties of (3-(Furan-2-yl)pyrazin-2-yl)methanamine. Utilizing Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would allow for the optimization of the molecule's ground-state geometry. This would provide precise data on bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule.
The electronic structure of the compound could be elucidated through analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap would suggest a higher propensity for chemical reactions.
| Parameter | Calculated Value | Method/Basis Set |
| Optimized Energy | Data not available | DFT/B3LYP/6-311++G(d,p) |
| HOMO Energy | Data not available | DFT/B3LYP/6-311++G(d,p) |
| LUMO Energy | Data not available | DFT/B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | Data not available | DFT/B3LYP/6-311++G(d,p) |
| NICS(0) Furan (B31954) | Data not available | GIAO/B3LYP/6-311++G(d,p) |
| NICS(0) Pyrazine (B50134) | Data not available | GIAO/B3LYP/6-311++G(d,p) |
Conformational Analysis and Energy Landscapes of the Compound
The rotational freedom around the single bonds connecting the furan, pyrazine, and methanamine moieties suggests the existence of multiple stable conformers for this compound. A detailed conformational analysis is crucial to identify the most stable spatial arrangements of the molecule.
By systematically rotating the dihedral angles between the furan and pyrazine rings, and between the pyrazine ring and the methanamine group, a potential energy surface (PES) can be constructed. This would reveal the global minimum energy conformer, as well as other local minima and the energy barriers separating them. Such an analysis would typically be performed using a combination of molecular mechanics and more accurate quantum mechanical methods.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (Furan-Pyrazine) | Dihedral Angle (Pyrazine-Methanamine) |
| Global Minimum | 0.00 | Data not available | Data not available |
| Local Minimum 1 | Data not available | Data not available | Data not available |
| Local Minimum 2 | Data not available | Data not available | Data not available |
Prediction of Spectroscopic Parameters for Theoretical Validation (e.g., NMR Chemical Shifts, IR Vibrational Modes)
Computational chemistry allows for the prediction of various spectroscopic properties, which can serve as a valuable tool for the experimental identification and characterization of this compound.
The ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. epstem.net These theoretical chemical shifts, when compared with experimental data, can confirm the proposed molecular structure.
Similarly, the infrared (IR) vibrational spectrum can be simulated by calculating the vibrational frequencies and their corresponding intensities. This theoretical spectrum would show characteristic peaks for the functional groups present in the molecule, such as the N-H stretches of the amine group, C-H stretches of the aromatic rings, and the C-N and C-O stretching vibrations.
| Parameter | Predicted Value |
| ¹H NMR Chemical Shifts (ppm) | Data not available |
| ¹³C NMR Chemical Shifts (ppm) | Data not available |
| Key IR Vibrational Frequencies (cm⁻¹) | Data not available |
Elucidation of Reaction Mechanisms and Transition State Analysis for Synthetic Pathways
Theoretical chemistry provides a powerful lens through which to study the mechanisms of chemical reactions. For the synthesis of this compound, computational methods can be employed to investigate potential synthetic routes.
For a proposed reaction pathway, the geometries of the reactants, transition states, and products can be optimized. The calculation of the activation energies by locating the transition state structures would help in determining the feasibility of a particular synthetic step. This analysis can aid in optimizing reaction conditions and potentially suggest more efficient synthetic strategies.
Computational Studies on Reactivity Descriptors and Selectivity Patterns
Reactivity descriptors derived from conceptual DFT can provide significant insights into the chemical behavior of this compound. Parameters such as electronegativity, chemical hardness, and the Fukui function can be calculated to predict the most likely sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored in shades of red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. This information is invaluable for predicting the regioselectivity of various chemical reactions.
| Reactivity Descriptor | Value |
| Electronegativity (χ) | Data not available |
| Chemical Hardness (η) | Data not available |
| Global Electrophilicity Index (ω) | Data not available |
| Most Probable Site for Electrophilic Attack | Data not available |
| Most Probable Site for Nucleophilic Attack | Data not available |
Quantitative Structure-Property/Reactivity Relationships (QSPR/QSRR) for Non-Biological Attributes
While biological applications are outside the scope of this article, Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) models can be developed to predict various non-biological properties of this compound and related analogs.
By correlating calculated molecular descriptors (e.g., topological indices, quantum chemical parameters) with experimentally determined physical properties (e.g., boiling point, solubility, chromatographic retention times), predictive models can be established. These models can then be used to estimate the properties of yet-to-be-synthesized derivatives, thereby guiding the design of new compounds with desired characteristics.
Lack of Publicly Available Research Data for this compound Precludes Detailed Structural and Supramolecular Analysis
A comprehensive search for published research on the chemical compound this compound reveals a significant gap in the scientific literature. While the compound and its salts are listed in chemical databases, indicating its synthesis is possible, there is a notable absence of in-depth studies corresponding to the advanced structural and supramolecular analysis requested.
The requested article outline presumes the existence of a body of research that includes:
Advanced Structural Insights and Supramolecular Chemistry of 3 Furan 2 Yl Pyrazin 2 Yl Methanamine Systems
Supramolecular Assemblies:The exploration of this molecule's potential for self-assembly, host-guest interactions, or other supramolecular phenomena has not been documented in research articles.
While extensive research exists on related furan (B31954), pyrazine (B50134), and aminomethyl-substituted heterocyclic systems, including their crystallography researchgate.net, NMR analysis mdpi.commdpi.comresearchgate.net, coordination chemistry mdpi.combohrium.comrsc.org, and supramolecular self-assembly rsc.orgbeilstein-journals.orgnih.gov, this information is not directly applicable to the specific molecular architecture of (3-(Furan-2-yl)pyrazin-2-yl)methanamine. Generating content on these related but distinct systems would not adhere to the specific focus of the request.
Without primary research data, any attempt to create the specified article would be speculative and would not meet the required standards of scientific accuracy. Therefore, it is not possible to provide the detailed, data-driven article as outlined.
Exploration of Non Biological and Non Pharmacological Applications of 3 Furan 2 Yl Pyrazin 2 Yl Methanamine Derivatives
Role in Aroma Chemistry and Flavor Enhancers (excluding biological sensory mechanisms)
Pyrazine (B50134) and furan (B31954) derivatives are cornerstones in the flavor and fragrance industry, largely due to their formation during the Maillard reaction, a non-enzymatic browning process that occurs when amino acids and reducing sugars are heated. koreascience.krnih.gov This reaction is responsible for the characteristic aromas of a wide range of cooked foods.
Pyrazines are particularly noted for their roasted, nutty, and toasted aroma profiles. perfumerflavorist.com The specific substitution pattern on the pyrazine ring significantly influences the resulting aroma. The formation of pyrazines in the Maillard reaction is a complex process, but it is generally understood to involve the condensation of α-aminocarbonyl compounds. researchgate.net Lysine-containing dipeptides have been shown to be effective precursors for pyrazine formation. nih.gov
Furan derivatives also contribute significantly to the aroma of thermally processed foods, often imparting caramel-like notes. The presence of both furan and pyrazine moieties in the derivatives of (3-(Furan-2-yl)pyrazin-2-yl)methanamine suggests their potential as complex flavor and aroma agents. The aminomethyl group can participate in further reactions, potentially leading to a diverse array of flavor-active compounds. While the direct aroma profile of this compound is not extensively documented, the combination of these two key heterocyclic systems points to a rich potential for creating novel, thermally generated flavor and aroma compounds.
The table below summarizes the typical aroma characteristics of related compound classes.
| Compound Class | Typical Aroma Characteristics | Context of Formation/Use |
| Alkylpyrazines | Roasted, nutty, cocoa, coffee, earthy | Maillard reaction in baked and roasted foods |
| Furanones | Caramel, sweet, fruity | Thermal degradation of sugars |
| Furfurals | Bready, sweet, almond-like | Dehydration of carbohydrates |
Applications in Material Science as Building Blocks or Ligands for Coordination Polymers and Frameworks
The structure of this compound derivatives makes them excellent candidates for use as ligands in the construction of coordination polymers and metal-organic frameworks (MOFs). Coordination polymers are materials formed by the self-assembly of metal ions and organic ligands, and their properties can be tuned by modifying these components. researchgate.net
The pyrazine ring, with its two nitrogen atoms in a 1,4-arrangement, is a classic bridging ligand capable of connecting metal centers to form one-, two-, or three-dimensional networks. researchgate.netrsc.org The furan ring's oxygen atom and the nitrogen atom of the aminomethyl group can also act as coordination sites, allowing for the formation of multinuclear and polymeric complexes with diverse topologies. mdpi.commdpi.com The combination of these coordination sites within a single molecule offers the potential for creating complex and functional materials.
Research has demonstrated the synthesis of coordination polymers using ligands that incorporate both pyrazine and furan rings, leading to varied structural motifs. mdpi.com Chiral ligands derived from natural products have been used to create chiral coordination polymers, an area where derivatives of this compound could also be explored. researchgate.net
The following table presents examples of coordination polymers formed from pyrazine and related ligands, highlighting the structural diversity achievable.
| Ligand | Metal Ion | Resulting Structure | Reference |
| Pyrazine | Cu(II), Co(II), Fe(II) | 1D ladder chains and 3D networks | researchgate.netrsc.org |
| Pyrazine-2,5-diyldimethanol | Cu(II), Zn(II), Hg(II), Cd(II) | 1D and 3D coordination polymers | mdpi.com |
| Imidazole Derivatives | Fe(II) | 1D and 2D coordination polymers | mdpi.com |
| 3,5-Bis(imidazole-1-yl)pyridine | Zn(II), Co(II), Cd(II) | 2D and 3D coordination frameworks | researchgate.net |
Development as Chemical Probes or Reagents in Advanced Organic Synthesis
The this compound scaffold can serve as a versatile building block or reagent in advanced organic synthesis. The primary amine functionality is a key reactive handle that can be readily modified to introduce a wide range of other functional groups. For instance, it can undergo reactions such as acylation, alkylation, and condensation to form amides, secondary or tertiary amines, and imines, respectively.
The synthesis of pyrazine derivatives often involves multi-step processes, and the aminomethyl group provides a convenient point for diversification. rsc.org For example, the synthesis of pyrazinamide (B1679903) derivatives has been achieved through the enzymatic amidation of pyrazine esters with various amines. nih.gov This highlights the utility of the amine group in forming new C-N bonds.
Furthermore, the furan and pyrazine rings can participate in various cross-coupling reactions, such as Suzuki-Miyaura coupling, allowing for the introduction of aryl or other substituents. The presence of both furan and pyrazine rings, along with a modifiable aminomethyl group, makes derivatives of this compound valuable intermediates for the synthesis of more complex molecules. The furan ring itself can be synthesized through various methods, and its incorporation into more complex structures is a significant area of research. youtube.com
Investigation of Catalytic Applications as Ligands for Metal Catalysis or as Organocatalysts
The nitrogen atoms of the pyrazine ring and the aminomethyl group, along with the oxygen atom of the furan ring in this compound derivatives, can act as coordination sites for metal ions, making them suitable ligands for metal-based catalysis. The electronic properties of the ligand can be tuned by modifying the substituents, which in turn can influence the catalytic activity of the metal center. Pyrazine-based PNP pincer ligands have been explored in the context of CO2 hydrogenation. acs.org
In the field of organocatalysis, chiral primary amines have emerged as powerful catalysts for a variety of asymmetric transformations. rsc.org By introducing a chiral center into the this compound backbone, it is possible to develop novel organocatalysts. For example, chiral proline-derived amines have been used in aqueous organocatalysis. researchgate.net The dimerization of amino acid-derived α-amino aldehydes offers a biomimetic route to pyrazine natural products, showcasing the potential for amino groups in pyrazine synthesis. rsc.org
The combination of a pyrazine and furan moiety in a ligand could lead to unique catalytic properties. The synthesis of metal complexes with chiral pyrazine ligands derived from camphor (B46023) has been reported, demonstrating the potential for creating asymmetric catalysts. researchgate.net
Precursors for the Synthesis of Advanced Organic Materials (e.g., Optoelectronic Materials, Polymers)
The conjugated system formed by the furan and pyrazine rings in this compound suggests its potential as a monomer for the synthesis of advanced organic materials with interesting optoelectronic properties. Conducting polymers, which possess extended π-systems, are a class of materials with applications in electronics, sensors, and energy storage. paperpublications.org
Polymers based on heterocyclic monomers such as pyrrole (B145914) and thiophene (B33073) are well-studied, and furan- and pyrazine-containing polymers are also of interest. researchgate.netyoutube.com The synthesis of these polymers can be achieved through chemical or electrochemical oxidation of the corresponding monomers. youtube.com The electronic properties of the resulting polymer can be tuned by modifying the structure of the monomer. The incorporation of both electron-rich furan and electron-deficient pyrazine rings into a polymer backbone could lead to materials with desirable electronic band gaps for applications in organic solar cells or light-emitting diodes.
Utility in Analytical Chemistry as Derivatization Agents or Sensors
The primary amine group in this compound makes it a potential candidate for use as a derivatizing agent in analytical chemistry. Derivatization is a technique used to modify an analyte to improve its detectability or chromatographic behavior. mdpi.comlibretexts.org For example, in gas chromatography (GC), polar compounds are often derivatized to increase their volatility. nih.gov The aminomethyl group can react with various reagents to form more stable and volatile derivatives.
Aminopyrazine analogues have been studied as chemiluminescence derivatization reagents for pyruvic acid, demonstrating the utility of the amine functionality on a pyrazine core for enhancing analytical signals. nih.gov The derivatization of glyphosate (B1671968) and its metabolite aminomethylphosphonic acid is a key step in their chromatographic analysis. researchgate.net
Furthermore, the furan and pyrazine rings in the molecule could act as a recognition element in a chemical sensor. The interaction of these heterocyclic rings with specific analytes, such as metal ions, could lead to a change in the spectroscopic properties of the molecule, such as its fluorescence, which could be used for detection. nih.gov
Future Directions and Emerging Research Avenues for 3 Furan 2 Yl Pyrazin 2 Yl Methanamine Chemistry
Novel Synthetic Strategies for Enhanced Atom Economy and Sustainability
The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research on (3-(Furan-2-yl)pyrazin-2-yl)methanamine will undoubtedly prioritize green chemistry principles.
Current synthetic approaches to pyrazine (B50134) derivatives often involve multi-step sequences. Emerging strategies focus on one-pot reactions and the use of sustainable catalysts to improve atom economy and reduce waste. tandfonline.comtandfonline.com For instance, the use of earth-abundant metal catalysts, such as those based on manganese, is a promising avenue. nih.gov These catalysts can facilitate dehydrogenative coupling reactions, which produce water as the only byproduct, thus offering a greener alternative to traditional methods. nih.gov
Enzymatic synthesis also presents a compelling future direction. Biocatalytic approaches, like the use of lipases for the amidation of pyrazine esters, can be conducted under mild conditions and in environmentally friendly solvents. researchgate.netnih.gov The application of such enzymatic methods to the synthesis of this compound from suitable precursors could significantly enhance the sustainability of its production.
Table 1: Comparison of Conventional and Emerging Synthetic Strategies for Pyrazine Derivatives
| Strategy | Catalyst/Reagents | Conditions | Advantages | Disadvantages |
| Conventional | Noble metals (e.g., Pd, Ru) nih.gov | Often high temperatures and pressures | High yields nih.gov | Catalyst cost, potential metal contamination |
| One-Pot Synthesis | t-BuOK tandfonline.comresearchgate.net | Room temperature researchgate.net | Reduced workup steps, cost-effective tandfonline.com | May require careful optimization |
| Manganese Catalysis | Manganese Pincer Complexes nih.gov | Dehydrogenative coupling nih.gov | Earth-abundant metal, environmentally benign nih.gov | Catalyst synthesis can be complex |
| Enzymatic Synthesis | Lipozyme® TL IM researchgate.netnih.gov | Mild (e.g., 45 °C) researchgate.net | High selectivity, green solvent compatibility researchgate.net | Enzyme stability and cost can be a factor nih.gov |
Exploration of Unconventional Reactivity and Transformation Pathways
Understanding and expanding the reactivity of this compound is crucial for accessing novel derivatives with unique properties. The pyrazine ring is a versatile scaffold that can participate in various chemical transformations, including coupling reactions like the Suzuki and Buchwald-Hartwig reactions. researchgate.net
Future research should delve into unconventional transformation pathways. This could involve exploring the reactivity of the furan (B31954) moiety, which can undergo various cycloaddition and ring-opening reactions. The interplay between the pyrazine and furan rings could lead to novel cascade reactions, allowing for the rapid construction of complex molecular architectures.
Furthermore, the methanamine group offers a handle for a wide range of derivatizations. imist.ma Exploring its reactivity in multicomponent reactions could provide efficient access to libraries of new compounds for biological screening. The development of modular synthetic methods, such as carbonyl azinylative amination, could also be applied to generate a diverse set of α-alkyl, α'-azinyl amines from precursors related to this compound. nih.gov
Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction
Computational chemistry has become an indispensable tool in modern chemical research. eurasianjournals.com For this compound, advanced computational modeling will be instrumental in several areas.
Density Functional Theory (DFT) studies can provide deep insights into the electronic structure and reactivity of the molecule. nih.govmdpi.com This can help in predicting the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions. mdpi.com Computational modeling can also be used to elucidate reaction mechanisms, for instance, by studying the transition states of potential transformation pathways. researchgate.net
Moreover, quantitative structure-activity relationship (QSAR) studies and molecular docking simulations can be employed to predict the biological activity of derivatives of this compound. nih.govresearchgate.net This in silico screening can help prioritize the synthesis of compounds with the highest potential for a desired application, saving time and resources.
Table 2: Applications of Computational Modeling in this compound Research
| Modeling Technique | Application | Potential Insights |
| Density Functional Theory (DFT) | Electronic structure analysis, reaction mechanism studies nih.govmdpi.com | Reactivity prediction, understanding reaction pathways researchgate.net |
| Molecular Docking | Prediction of binding modes to biological targets nih.gov | Identification of potential protein interactions, lead optimization |
| 3D-QSAR | Elucidation of structure-activity relationships researchgate.net | Guiding the design of more potent analogs |
| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and interactions eurasianjournals.com | Understanding the behavior of the molecule in biological environments |
Design of Multifunctional Materials Incorporating the this compound Scaffold
The unique combination of a π-deficient pyrazine ring and a π-excessive furan ring gives this compound a distinct electronic profile, making it an attractive building block for multifunctional materials. mdpi.comnih.gov The pyrazine scaffold is known for its versatility in the construction of functional materials, including conjugated polymers and coordination complexes. nih.govscienceopen.com
Future research could focus on incorporating this scaffold into novel materials with applications in electronics, sensing, and drug delivery. For example, polymers containing the this compound unit could exhibit interesting photophysical or electronic properties. The nitrogen atoms in the pyrazine ring and the amine group can act as coordination sites for metal ions, opening up the possibility of creating metal-organic frameworks (MOFs) or other coordination polymers with catalytic or sensing capabilities.
The design of multifunctional scaffolds could also involve the immobilization of this compound or its derivatives onto polymer fibers or other substrates to create materials with tailored properties for applications in regenerative medicine or personalized drug therapy. researchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering advantages such as enhanced safety, improved reaction control, and easier scalability. mdpi.com The integration of flow chemistry into the synthesis of this compound and its derivatives is a promising future direction.
Continuous-flow systems can be used to perform reactions under conditions that are difficult to achieve in batch, such as high temperatures and pressures, in a safe and controlled manner. mdpi.com This can lead to higher yields and shorter reaction times. For example, the enzymatic synthesis of pyrazinamide (B1679903) derivatives has been successfully demonstrated in a continuous-flow system. researchgate.netnih.gov
Furthermore, the combination of flow chemistry with automated synthesis platforms allows for the rapid generation and screening of compound libraries. researchgate.netyoutube.com By integrating automated synthesis with high-throughput screening, the discovery of new this compound derivatives with desired biological activities or material properties can be significantly accelerated. The direct coupling of flow synthesis with crystallization techniques also offers a streamlined approach to obtaining pure solid materials. rsc.orgrsc.org
Q & A
Q. What are the challenges in spectral interpretation due to substituents?
- Methodological Answer : The furan’s oxygen atom deshields adjacent protons, causing downfield shifts in ¹H NMR (δ 6.5–7.8 ppm). Pyrazine’s nitrogen atoms split signals into complex multiplets. Compare with reference data from structurally analogous compounds (e.g., 2-cyano-(furan-2-ylmethylene)-3-phenylacrylohydrazide) to assign peaks accurately .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
